1-(Cyclopentylcarbonyl)piperidin-4-amine
Overview
Description
1-(Cyclopentylcarbonyl)piperidin-4-amine is an organic compound with the molecular formula C11H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine widely used as a building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-(Cyclopentylcarbonyl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner . The compound provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
Representative compounds modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some piperidine derivatives have been found to act as ATP-competitive inhibitors, showing selectivity for inhibition of certain kinases
Dosage Effects in Animal Models
Piperidine derivatives have been studied for their pharmacological effects in various animal models .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylcarbonyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with cyclopentanone under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as hydrogenation and cyclization .
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions, which allow for efficient and scalable synthesis. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylcarbonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylcarboxylic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Cyclopentylcarbonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring analog with similar chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.
Uniqueness: 1-(Cyclopentylcarbonyl)piperidin-4-amine is unique due to its specific structure, which combines the piperidine ring with a cyclopentylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9/h9-10H,1-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTXAMQWODDUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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